1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound features a unique cyclopropyl group and a 2-hydroxybenzoyl moiety, contributing to its potential pharmacological properties. The compound's molecular formula is and its molecular weight is approximately .
This compound has been synthesized in various research studies focusing on the development of bioactive pyridine derivatives. It falls under the category of heterocyclic compounds, specifically pyridine derivatives, which are widely studied for their applications in medicinal chemistry due to their ability to interact with biological targets .
The synthesis of 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a multistep process that may include:
These synthetic routes have shown varying yields and purity levels, emphasizing the importance of optimizing reaction conditions such as temperature, solvent choice, and reaction time.
1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo several chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action for 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is primarily related to its interactions with biological targets. It is hypothesized that this compound may act on specific receptors or enzymes due to its structural similarity to other known pharmacological agents.
Research indicates that dihydropyridine derivatives often exhibit calcium channel blocking activity, which could be relevant for cardiovascular applications. Additionally, the presence of both a hydroxyl group and a carbonitrile group enhances its potential for hydrogen bonding and interaction with biological macromolecules .
The physical properties of 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile include:
Chemical properties include:
This compound has significant applications in medicinal chemistry due to its potential bioactivity. It serves as a scaffold for developing new pharmaceuticals targeting various diseases, including:
The systematic name 1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile follows IUPAC conventions to precisely define molecular structure through sequential positional descriptors. The parent heterocycle is classified as a 2-oxo-1,2-dihydropyridine, establishing a six-membered ring containing one nitrogen atom with a keto functionality at position 2. This 1,2-dihydropyridine scaffold differs pharmacologically from the more common 1,4-dihydropyridines (e.g., nifedipine) through its distinct electronic distribution and reduced oxidation susceptibility [2]. Positional modifications include:
Table 1: Structural Components and Positional Significance
Position | Substituent | Chemical Significance | Pharmacophoric Role |
---|---|---|---|
Ring System | 1,2-Dihydropyridin-2-one | Unsaturated lactam with conjugated double bonds | Core scaffold with hydrogen-bond acceptor/donor capabilities |
N1 | Cyclopropyl | Small, strained aliphatic ring with high bond strength | Enhances metabolic stability and membrane permeability |
C3 | Carbonitrile | Strong electron-withdrawing group with linear geometry | Modulates electron density; hydrogen-bond acceptor |
C5 | 2-Hydroxybenzoyl | Ortho-substituted aromatic ketone with intramolecular H-bonding potential | Chelation site; hydrophobic contact domain |
This configuration generates a multifunctional pharmacophore with three distinct hydrogen-bond acceptors (lactam carbonyl, nitrile, ketone), one hydrogen-bond donor (phenolic hydroxyl), and a hydrophobic cyclopropyl domain. The ortho-hydroxybenzoyl group enables potential intramolecular hydrogen bonding with the C3 nitrile, creating semi-rigid conformations that may enhance target selectivity. Unlike classical symmetric 1,4-DHPs (e.g., nifedipine), this asymmetric 1,2-DHP derivative exhibits structural features more analogous to advanced-generation calcium channel modulators like amlodipine, which incorporate heteroatom-rich substituents for improved receptor interaction profiles [3] [8].
The medicinal evolution of dihydropyridines spans five decades, progressing from first-generation vasodilators to third-generation multifunctional agents. Initial developments (1960s-1970s) focused on 1,4-dihydropyridine scaffolds with symmetric C3/C5 ester substitutions, exemplified by nifedipine—the prototypical L-type calcium channel blocker for hypertension management [3]. This era established the fundamental pharmacophore model: an oxidized pyridine "activator" domain flanked by reduced 1,4-DHP "effector" regions. Second-generation innovations (1980s-1990s) introduced regional selectivity through asymmetric substitutions, yielding amlodipine—a long-acting vasoselective agent with superior pharmacokinetics due to its basic amino side chain [8].
The twenty-first century ushered in third-generation DHPs characterized by non-ester substituents and dual-target activities. Key advancements include:
Table 2: Generational Development of DHP-Based Pharmacophores
Generation | Timeframe | Structural Features | Representative Agents | Therapeutic Advances |
---|---|---|---|---|
First | 1960s-1970s | Symmetric diester substitutions | Nifedipine, Nitrendipine | Vasodilation via L-type Ca²⁺ blockade |
Second | 1980s-1990s | Asymmetric esters; basic amino substituents | Amlodipine, Lacidipine | Tissue selectivity; prolonged duration of action |
Third | 2000s-Present | Non-ester substituents; fused heterocycles | 4-Pyridinio-DHPs; Target compound | Dual agonist/antagonist profiles; redox-modulating effects |
Contemporary compounds like 1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exemplify this evolution through their non-classical substitution pattern. The C5 2-hydroxybenzoyl group replaces traditional ester functions, potentially enabling dual mechanisms observed in advanced 4-pyridinio-DHPs—compounds exhibiting both calcium antagonism and agonism depending on tissue context [5]. The cyclopropyl group at N1 enhances steric protection against oxidative metabolism, addressing a key limitation of early DHPs. This structural progression reflects a paradigm shift from singular calcium channel modulation toward pleiotropic activity profiles, including antioxidant effects through ROS quenching and receptor allosteric modulation [5] [8].
The cyclopropyl moiety at N1 represents a strategic bioisosteric choice that profoundly influences molecular properties. This smallest carbocyclic ring induces:
These properties make cyclopropyl a preferred substituent in central nervous system-targeted agents, as evidenced by its prevalence in FDA-approved neuropharmaceuticals [8]. In the context of DHP design, N1-cyclopropyl substitution may confer greater oxidative resistance than conventional methyl or ethyl groups, addressing a key instability of early dihydropyridines while maintaining steric accessibility to binding pockets.
The 5-(2-hydroxybenzoyl) group introduces multifunctional capabilities through three distinct domains:
This substitution pattern mirrors innovations observed in advanced DHP derivatives like 4-pyridinio-DHPs, where heteroaromatic groups at C4 enable dual calcium antagonist/agonist behavior depending on concentration and tissue type [5]. The ortho-hydroxybenzoyl group's electron-donating hydroxyl may further confer antioxidant potential through radical scavenging, aligning with observed redox-modulating effects in contemporary DHPs like amlodipine [5].
Table 3: Comparative Analysis of Key Substituents' Contributions
Property | Cyclopropyl at N1 | 2-Hydroxybenzoyl at C5 | Synergistic Effects |
---|---|---|---|
Electronic Effects | Mild electron donation (+I effect) | Conjugated system with resonance-assisted H-bonding | Stabilized enol-like forms via through-bond electronic coupling |
Spatial Requirements | Compact (van der Waals volume: 28.2 ų) | Planar extended conformation (∼6.5 Å length) | Complementary steric occupation of hydrophobic receptor pockets |
Hydrogen Bonding | Non-participatory | Dual donor (phenolic OH)/acceptor (ketone) capacity | Creates intramolecular H-bond network enhancing target selectivity |
Biological Implications | Enhanced metabolic stability; BBB penetration | Metal chelation; radical scavenging potential | Dual pharmacokinetic/pharmacodynamic optimization |
Molecular modeling suggests that the ortho-hydroxybenzoyl-cyano interaction may generate a pseudo-bicyclic system through intramolecular hydrogen bonding, reducing conformational flexibility while positioning the phenolic hydroxyl for target engagement. This design principle echoes innovations in third-generation DHP calcium modulators where constrained geometries improve receptor subtype discrimination [5]. The compound's structural hybridity—merging classical DHP features with non-classical substituents—exemplifies modern approaches to overcoming limitations of early dihydropyridine therapeutics while expanding their mechanistic versatility beyond calcium channel modulation.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7